N-(4-methoxy-3-methylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(4-methoxy-3-methylphenyl)acetamide” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(4-methoxy-3-methylphenyl)acetamide” has a molecular weight of 179.22 .Scientific Research Applications
- N-(4-methoxy-3-methylphenyl)acetamide is structurally related to acetaminophen (paracetamol). It exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Researchers have studied its mechanism of action and potential applications in pain management and fever control .
- The compound has been investigated as a substrate for non-invasive breath testing. Specifically, N-(4-methoxy-3-methylphenyl)acetamide can be metabolized in the liver, making it useful for assessing hepatic mitochondrial beta-oxidation. Researchers have explored its role in diagnosing liver injury, especially in acute hepatitis .
- Crystals of N-(4-methoxy-3-nitrophenyl)acetamide (a derivative of the compound) have been grown and analyzed using X-ray diffraction. These studies contribute to understanding its crystal structure and mechanisms of action .
- Given its structural similarity to acetaminophen, researchers have explored the potential of N-(4-methoxy-3-methylphenyl)acetamide as a lead compound for developing novel analgesics or antipyretics. Investigating its pharmacokinetics and safety profile is crucial for drug development .
- Chemists use this compound as a building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for creating more complex molecules. Researchers explore its reactivity and applications in designing new compounds .
- Investigating the interactions of N-(4-methoxy-3-methylphenyl)acetamide with biological receptors (such as enzymes or proteins) provides insights into its potential therapeutic effects. Researchers study its binding affinity and selectivity to specific targets .
Analgesic and Antipyretic Properties
Metabolic Studies
Crystallography and Mechanism of Action
Pharmaceutical Development
Chemical Synthesis and Organic Chemistry
Biological Activity and Receptor Interactions
Mechanism of Action
The mechanism of action of “N-(4-methoxy-3-methylphenyl)acetamide” is not fully understood, but it is believed to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxy-3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJOBHAURZVBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylphenyl)acetamide |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.